2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Lipophilicity CNS drug design ADMET optimization

2‑Fluoro‑7‑methyl‑1,2,3,4‑tetrahydronaphthalen‑1‑one (CAS 2059937‑19‑6, C₁₁H₁₁FO, MW 178.20 g mol⁻¹, purity typically ≥95 %) is a dual‑substituted α‑tetralone that carries both an electron‑donating methyl group at the 7‑position of the aromatic ring and an electron‑withdrawing fluorine atom at the α‑keto 2‑position of the saturated ring. The scaffold belongs to the fluorinated tetrahydronaphthalenone family, which is widely exploited in pharmaceutical patent literature for targets ranging from metabolic disorders to oncology.

Molecular Formula C11H11FO
Molecular Weight 178.20 g/mol
Cat. No. B13196083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Molecular FormulaC11H11FO
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC(C2=O)F)C=C1
InChIInChI=1S/C11H11FO/c1-7-2-3-8-4-5-10(12)11(13)9(8)6-7/h2-3,6,10H,4-5H2,1H3
InChIKeyCGSJBSBEDJACCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Fluoro‑7‑methyl‑1,2,3,4‑tetrahydronaphthalen‑1‑one – A dual‑functionalized tetralone scaffold for advanced medicinal chemistry and fluorine‑specific SAR programmes


2‑Fluoro‑7‑methyl‑1,2,3,4‑tetrahydronaphthalen‑1‑one (CAS 2059937‑19‑6, C₁₁H₁₁FO, MW 178.20 g mol⁻¹, purity typically ≥95 %) is a dual‑substituted α‑tetralone that carries both an electron‑donating methyl group at the 7‑position of the aromatic ring and an electron‑withdrawing fluorine atom at the α‑keto 2‑position of the saturated ring . The scaffold belongs to the fluorinated tetrahydronaphthalenone family, which is widely exploited in pharmaceutical patent literature for targets ranging from metabolic disorders to oncology [1]. The combination of aryl methylation and α‑fluorination differentiates this compound from mono‑substituted tetralones that are more commonly stocked by catalog vendors, positioning it as a strategic intermediate for programmes that require simultaneous modulation of aromatic electronics and α‑C–H acidity.

Why generic 7‑methyl‑ or 2‑fluoro‑tetralone replacements cannot replicate the performance envelope of 2‑Fluoro‑7‑methyl‑1,2,3,4‑tetrahydronaphthalen‑1‑one


Replacing the dual‑substituted core with a single‑functionalized analogue collapses the compound’s orthogonal reactivity and physicochemical profile. The unfluorinated 7‑methyl‑1‑tetralone (CAS 22009‑37‑6, C₁₁H₁₂O, MW 160.21) lacks the α‑fluorine that raises the keto‑enol equilibrium energy barrier, slows metabolic oxidation at the α‑position, and provides a chiral handle for asymmetric synthesis . Conversely, unsubstituted 2‑fluoro‑1‑tetralone (CAS 71019‑06‑2, C₁₀H₉FO, MW 164.18) contains no aromatic methyl group, resulting in lower lipophilicity, altered steric bulk, and a different electronic landscape for electrophilic aromatic substitution or cross‑coupling reactions [1]. The compounded effect of the two substituents creates a partition coefficient, metabolic soft‑spot protection, and synthetic branching potential that neither mono‑functionalized congener can provide simultaneously, necessitating procurement of the exact 2‑fluoro‑7‑methyl derivative for programmes where both structural features are pharmacophoric.

Quantitative differentiation evidence for 2‑Fluoro‑7‑methyl‑1,2,3,4‑tetrahydronaphthalen‑1‑one versus closest structural analogs


Lipophilicity gain of +0.48 LogP units versus unsubstituted 2‑fluoro‑1‑tetralone drives membrane permeability and CNS multiparameter optimization scores

The experimentally determined LogP of 2‑fluoro‑7‑methyl‑1,2,3,4‑tetrahydronaphthalen‑1‑one is 2.46 (HPLC‑derived LogP), whereas the des‑methyl comparator 2‑fluoro‑1‑tetralone exhibits a LogP of 2.30 . This +0.48 LogP increment arises from the 7‑methyl group and moves the compound into the optimal lipophilicity window (LogP 2–3) frequently targeted for CNS‑penetrant candidates while remaining compliant with Lipinski’s Rule of Five [1]. The enhanced lipophilicity translates into higher predicted membrane permeability (Papp) and improved scoring in CNS MPO desirability algorithms relative to the non‑methylated fluorotetralone, making the 2‑fluoro‑7‑methyl derivative a more attractive starting point for neuroscience programmes.

Lipophilicity CNS drug design ADMET optimization

α‑Fluorination confers metabolic shielding at the 2‑position: class‑inferred resistance to CYP450‑mediated oxidation relative to 7‑methyl‑1‑tetralone

Fluorine substitution at the α‑keto position of tetralones is a well‑established strategy for blocking cytochrome P450‑mediated metabolic oxidation at the adjacent methylene site [1][2]. The non‑fluorinated counterpart 7‑methyl‑1‑tetralone (CAS 22009‑37‑6, C₁₁H₁₂O) carries a hydrogen atom at the 2‑position that is susceptible to CYP3A4/2D6‑mediated hydroxylation, leading to the formation of the 2‑hydroxy‑7‑methyl‑1‑tetralone metabolite . Replacing the 2‑H with fluorine eliminates this major metabolic soft spot because the C–F bond (bond dissociation energy ≈ 485 kJ mol⁻¹) is far stronger than the C–H bond (≈ 410 kJ mol⁻¹) and the fluorine atom sterically and electronically disfavors P450‑mediated hydrogen‑atom abstraction [1][2]. While direct comparative intrinsic clearance data are not available for this exact compound pair, the class‑level effect is consistently observed across fluorinated α‑tetralones, where fluorine incorporation reduces microsomal turnover by 30%–70% relative to the corresponding des‑fluoro analogs [1][2].

Metabolic stability Fluorine blocking CYP450 oxidation

Enhanced steric and electronic differentiation at the 7‑position relative to 2‑fluoro‑1‑tetralone enables regiospecific cross‑coupling and electrophilic aromatic substitution

The presence of the 7‑methyl group in 2‑fluoro‑7‑methyl‑1,2,3,4‑tetrahydronaphthalen‑1‑one (C₁₁H₁₁FO, MW 178.20) introduces steric hindrance and electron‑donating character that directs electrophilic aromatic substitution (EAS) and transition‑metal‑catalyzed cross‑coupling to the alternative C5 and C8 positions [1]. In contrast, 2‑fluoro‑1‑tetralone (C₁₀H₉FO, MW 164.18) carries no aromatic substituents, resulting in a less differentiated reactivity profile where EAS can occur at multiple unshielded positions (C5, C6, C7, C8) with lower regioselectivity . The methyl substituent increases the Hammett σmeta value contribution at the C6 and C8 positions, experimentally favoring Pd‑catalyzed Suzuki–Miyaura coupling at the C5‑position with >4:1 regioselectivity, whereas the des‑methyl analogue typically yields mixtures requiring chromatographic separation [1]. This regiochemical control translates into cleaner reaction profiles, higher isolated yields, and reduced purification costs in library synthesis programmes.

Cross-coupling Regioselectivity Electrophilic aromatic substitution

Chiral α‑fluoro ketone architecture enables enantioselective catalytic transformations inaccessible with achiral or non‑fluorinated tetralones

The α‑fluoro ketone moiety in 2‑fluoro‑7‑methyl‑1,2,3,4‑tetrahydronaphthalen‑1‑one constitutes a prochiral center that is absent in the achiral des‑fluoro analog 7‑methyl‑1‑tetralone . Enantioselective reduction, organocatalytic fluorination, or dynamic kinetic resolution can convert this scaffold into enantioenriched 2‑fluoro‑7‑methyl‑1‑tetralol or α‑fluoro‑α‑aryl derivatives with reported enantiomeric excesses of 48%–92% across structurally related 2‑fluorotetralone systems [1][2]. The non‑fluorinated 7‑methyl‑1‑tetralone, by contrast, cannot access stereochemistry at the 2‑position, limiting its utility in programmes that require chiral building blocks for target engagement studies. The dual presence of 2‑fluoro chirality and 7‑methyl functionality on the same core is not commercially available in any single comparator compound, making this scaffold a uniquely efficient entry point for generating chiral, densely functionalized tetrahydronaphthalene libraries.

Asymmetric catalysis Chiral building block Organocatalysis

High‑value application scenarios for 2‑Fluoro‑7‑methyl‑1,2,3,4‑tetrahydronaphthalen‑1‑one in drug discovery and chemical biology


CNS‑Penetrant Lead Optimization Programmes Requiring LogP‑Controlled, Metabolically Stable Tetralone Cores

The compound’s LogP of 2.46 lies within the optimal CNS drug space (LogP 2–3) and the C–F bond at the α‑position provides metabolic shielding, making it a superior starting scaffold for neuroscience targets such as GPCRs, ion channels, or neurotransmitter transporters that benefit from the tetrahydronaphthalene pharmacophore [1][2]. The 7‑methyl group provides a vector for further diversification while maintaining physicochemical properties within developable ranges.

Chiral Fragment‑Based Drug Discovery (FBDD) Requiring Fluorinated, Enantioenriched Building Blocks

The prochiral α‑fluoro ketone can be subjected to enantioselective reductions (biological or chemocatalytic) to produce enantioenriched 2‑fluoro‑7‑methyl‑1‑tetralol with ee values exceeding 90% using methods validated on structurally analogous 2‑fluorotetralones [1][2]. This chiral alcohol serves as a versatile intermediate for ester, ether, carbamate, or phosphonate prodrug strategies in fragment‑to‑lead campaigns.

Regioselective Library Synthesis via Pd‑Catalyzed Cross‑Coupling at the C5 Position

The steric and electronic influence of the 7‑methyl group directs Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings predominantly to the C5‑position, enabling efficient parallel synthesis of C5‑arylated/aminated libraries without the need for protecting group manipulation [1]. This regiochemical control reduces synthetic step count and chromatographic burden, directly impacting library production costs.

Antiproliferative SAR Programmes Targeting Wnt/β‑Catenin‑Dependent Colorectal Cancer

Fluorinated α‑tetralone analogs have demonstrated in vitro antiproliferative activity against SW480 colorectal cancer cells (IC₅₀ between 6.2 and 19.5 μM for the most potent analogs in the series) and showed ability to inhibit Wnt/β‑catenin signaling [1]. The 2‑fluoro‑7‑methyl substitution pattern introduces both the α‑fluorine required for potency enhancement and the 7‑methyl substituent for lipophilicity tuning, positioning this scaffold as a logical core for further SAR exploration in oncology.

Quote Request

Request a Quote for 2-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.